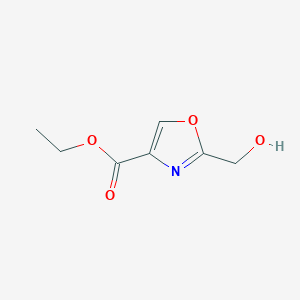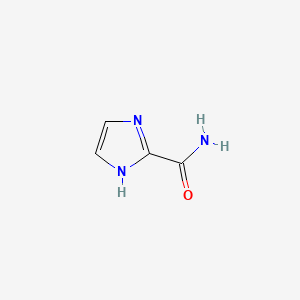
1H-Imidazole-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 1H-Imidazole-2-carboxamide, has been a topic of interest in recent years . The synthesis of substituted imidazoles has been achieved through various methodologies, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions are often mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a carboxamide group . The structure is planar, and the molecule exists in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . For instance, one study reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis
This compound has a molecular formula of C4H5N3O, an average mass of 111.102 Da, and a monoisotopic mass of 111.043259 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
TAK1 Inhibition
1H-Imidazole-2-carboxamides have been discovered as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), with a novel binding mode compared to other TAK1 inhibitors. This finding is significant in the context of biochemical potency and kinome selectivity (Veerman et al., 2021).
DNA Sequencing Technology
1H-Imidazole-2-carboxamide has been identified as a universal reader for DNA sequencing by recognition tunneling in nanopores. It interacts with DNA bases through hydrogen bonding and forms non-covalent complexes with individual DNA bases, generating recognizable electronic signatures under an electrical bias (Liang et al., 2012).
Anti-Tuberculosis Activity
Benzo[d]imidazole-2-carboxamides, a derivative of this compound, have shown anti-mycobacterial action against FtsZ, a protein involved in bacterial cell division. This finding is significant in developing new treatments for tuberculosis (Dhameliya et al., 2022).
HIV-1 Protease Inhibition
A compound containing an imidazole-derived peptide bond replacement has been shown to be an effective inhibitor of HIV-1 protease. This discovery has implications for the treatment of HIV/AIDS (Abdel-Meguid et al., 1994).
Anticancer Activity
this compound derivatives have been synthesized and evaluated for anticancer activity. Some derivatives showed promising antiproliferative activity against human cancer cell lines, indicating potential applications in cancer therapy (Rasal et al., 2020).
Safety and Hazards
The safety data sheet for Imidazole-2-carboxaldehyde, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Similar precautions may apply to 1H-Imidazole-2-carboxamide, but specific safety data for this compound was not found in the retrieved sources.
Orientations Futures
The future directions for the study and application of 1H-Imidazole-2-carboxamide and related compounds are vast. Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Propriétés
IUPAC Name |
1H-imidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16093-82-6, 80658-49-7 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H-Imidazole-2-carboxamide interact with its target, and what are the downstream effects?
A: While the provided research papers focus on the synthesis and characterization of this compound derivatives, some studies shed light on their biological activities. For instance, specific derivatives have been explored as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors []. CSF-1R plays a crucial role in the proliferation and differentiation of macrophages, cells involved in immune responses and inflammatory processes. By inhibiting CSF-1R, these compounds can potentially modulate macrophage activity, offering therapeutic benefits in conditions like arthritis []. Another study highlighted the potential of pyridinylimidazole derivatives, structurally related to this compound, as Glycogen Synthase Kinase-3β (GSK3β) inhibitors []. GSK3β is involved in various cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease and diabetes. The study revealed the importance of the imidazole ring's tautomeric state for compound activity and how the introduction of specific substituents can influence GSK3β inhibition [].
Q2: What is the structural characterization of this compound?
A: this compound has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. While the provided abstracts don't delve into specific spectroscopic data for the parent compound, one study describes the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide (C10H11N5O2), a derivative [].
Q3: How do structural modifications of this compound affect its activity and potency?
A: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact biological activity. Research on pyridinylimidazole derivatives, as GSK3β inhibitors, demonstrated that the presence of a 2-methylimidazole moiety and its specific tautomeric state significantly influence inhibitory potency []. The introduction of electron-withdrawing groups on the imidazole or phenyl ring, or bulky substituents on the amide nitrogen, can alter the conformational preference of these molecules, impacting their interaction with the target kinase and, consequently, their activity [].
Q4: What are the applications of this compound and its derivatives in material science?
A: One study explored the use of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a derivative of this compound, in molecular electronics []. When tethered to electrodes in a tunnel junction, this molecule exhibited intriguing properties, demonstrating its potential in nanoscale devices for chemical sensing []. This application highlights the versatility of this compound derivatives beyond their biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





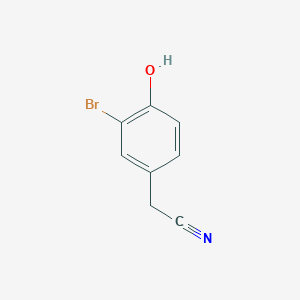


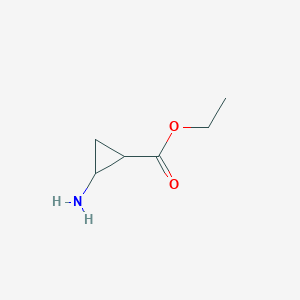
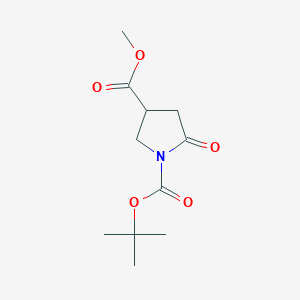
![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)



![[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B7899986.png)
